molecular formula C8H8FNO2 B14152697 N-(3-Fluorophenyl)-2-hydroxyacetamide CAS No. 926230-24-2

N-(3-Fluorophenyl)-2-hydroxyacetamide

Katalognummer: B14152697
CAS-Nummer: 926230-24-2
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: HTHBFJQUTGJGNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Fluorophenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a hydroxyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 3-fluoroaniline with glyoxylic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Fluorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of N-(3-Fluorophenyl)-2-oxoacetamide.

    Reduction: Formation of N-(3-Fluorophenyl)ethanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Fluorophenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of N-(3-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    N-(3-Fluorophenyl)acetamide: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    N-(3-Chlorophenyl)-2-hydroxyacetamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.

    N-(3-Fluorophenyl)-2-oxoacetamide: An oxidized form of the compound with different chemical properties.

Uniqueness: N-(3-Fluorophenyl)-2-hydroxyacetamide is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and hydrogen-bonding properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

926230-24-2

Molekularformel

C8H8FNO2

Molekulargewicht

169.15 g/mol

IUPAC-Name

N-(3-fluorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)

InChI-Schlüssel

HTHBFJQUTGJGNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)NC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.